Superior Acid Strength of TNBS Relative to 2,4-Dinitrobenzenesulfonic Acid (DNBS) Enables Broader Reaction Conditions
TNBS exhibits a significantly lower pKa (<0) compared to the predicted pKa of 2,4-dinitrobenzenesulfonic acid (DNBS, -2.21), indicating a stronger acidic character [1]. This enhanced acidity, stemming from the additional electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution with primary amines at a wider range of pH values, including mildly acidic conditions, whereas DNBS reactivity is more constrained to alkaline environments .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa < 0 |
| Comparator Or Baseline | 2,4-Dinitrobenzenesulfonic acid (DNBS), pKa -2.21 ± 0.50 (predicted) |
| Quantified Difference | TNBS pKa is at least 2.21 units lower than DNBS, corresponding to an acidity increase of over 100-fold. |
| Conditions | Aqueous solution (TNBS); Predicted value for DNBS |
Why This Matters
Procurement of TNBS over DNBS is justified when a more reactive and versatile amine-labeling reagent is required, as the lower pKa ensures efficient reaction under a broader range of pH conditions, reducing method optimization time.
- [1] ScienceDirect. 2,4,6-Trinitrobenzenesulfonic Acid. Retrieved April 18, 2026. View Source
